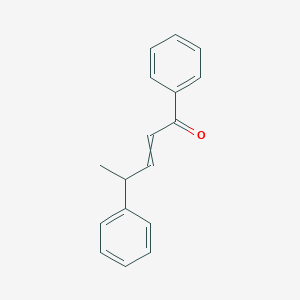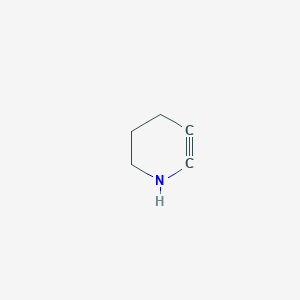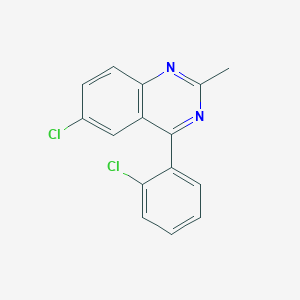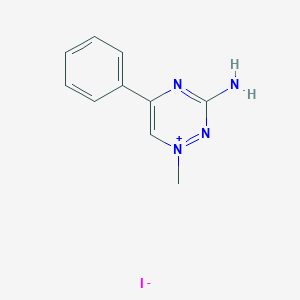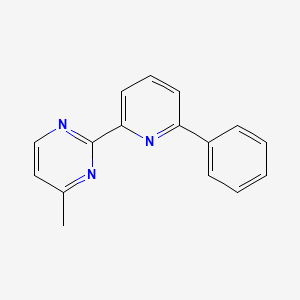
4-Methyl-2-(6-phenylpyridin-2-yl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-2-(6-phenylpyridin-2-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a phenylpyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(6-phenylpyridin-2-yl)pyrimidine can be achieved through various methods. One common approach involves the use of a multi-component condensation reaction, such as the Biginelli reaction, followed by Suzuki C–C cross-coupling . This method strategically installs the pyrimidine and pyridine rings adjacent to each other, facilitating the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale multi-step synthesis processes. These processes often employ catalytic systems and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as LED-induced Ru-photoredox Pd-catalyzed C–H arylation, has been explored to make the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-2-(6-phenylpyridin-2-yl)pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like 3-chloroperbenzoic acid in dichloromethane.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions often involve nucleophilic reagents such as sodium ethoxide in ethanol.
Common Reagents and Conditions
Oxidation: 3-chloroperbenzoic acid, dichloromethane, room temperature.
Reduction: Hydrogen gas, palladium on carbon, methanol, room temperature.
Substitution: Sodium ethoxide, ethanol, reflux conditions.
Major Products
The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
4-Methyl-2-(6-phenylpyridin-2-yl)pyrimidine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Methyl-2-(6-phenylpyridin-2-yl)pyrimidine involves its interaction with specific molecular targets, such as protein kinases. By inhibiting these enzymes, the compound can interfere with cellular signaling pathways, leading to reduced cell proliferation and induction of apoptosis in cancer cells . Additionally, it can modulate inflammatory responses by inhibiting key inflammatory mediators .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrido[2,3-d]pyrimidine: Known for its anticancer properties through protein kinase inhibition.
Pyrazolo[3,4-d]pyrimidine: Exhibits similar biological activities and is used in medicinal chemistry.
Quinazoline: Another heterocyclic compound with significant therapeutic potential.
Uniqueness
4-Methyl-2-(6-phenylpyridin-2-yl)pyrimidine stands out due to its unique combination of a pyrimidine ring with a phenylpyridine moiety, which enhances its binding affinity and specificity for certain molecular targets. This structural uniqueness contributes to its potential as a versatile scaffold in drug discovery and development .
Eigenschaften
CAS-Nummer |
115179-06-1 |
|---|---|
Molekularformel |
C16H13N3 |
Molekulargewicht |
247.29 g/mol |
IUPAC-Name |
4-methyl-2-(6-phenylpyridin-2-yl)pyrimidine |
InChI |
InChI=1S/C16H13N3/c1-12-10-11-17-16(18-12)15-9-5-8-14(19-15)13-6-3-2-4-7-13/h2-11H,1H3 |
InChI-Schlüssel |
QQZJRLPQPYQPDA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=NC=C1)C2=CC=CC(=N2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


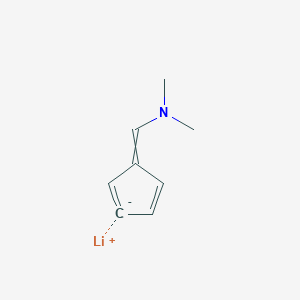

![2,2'-{1,4-Phenylenebis[methylene(methylazanediyl)]}di(ethan-1-ol)](/img/structure/B14312265.png)
![2-Butenoic acid, 3-methyl-2-[(trimethylsilyl)oxy]-, methyl ester](/img/structure/B14312280.png)


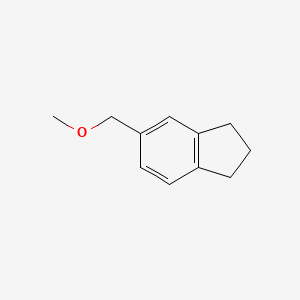

![6-Chloro-3-[3-(1H-imidazol-1-yl)-2-methylpropyl]quinazolin-4(3H)-one](/img/structure/B14312313.png)
